molecular formula C22H23N3O5S B10759780 (2E,3S)-3-Hydroxy-5'-[(4-hydroxypiperidin-1-YL)sulfonyl]-3-methyl-1,3-dihydro-2,3'-biindol-2'(1'H)-one

(2E,3S)-3-Hydroxy-5'-[(4-hydroxypiperidin-1-YL)sulfonyl]-3-methyl-1,3-dihydro-2,3'-biindol-2'(1'H)-one

Cat. No.: B10759780
M. Wt: 441.5 g/mol
InChI Key: CGPHAOKPHOVKMZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One is a complex organic compound with a unique structure that includes both indole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the indole core through Fischer indole synthesis.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Sulfonylation of the piperidine nitrogen.
  • Hydroxylation at specific positions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the sulfonyl group would yield a thiol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory diseases.

    Industry: As a precursor for the synthesis of materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One: This compound is unique due to its specific combination of functional groups and stereochemistry.

    N-Hydroxypiperidine: A simpler compound with a hydroxylated piperidine ring.

    Indole Derivatives: Compounds with an indole core, which are common in many natural products and pharmaceuticals.

Uniqueness

The uniqueness of (2e,3s)-3-Hydroxy-5’-[(4-Hydroxypiperidin-1-Yl)Sulfonyl]-3-Methyl-1,3-Dihydro-2,3’-Biindol-2’(1’h)-One lies in its combination of an indole core with a sulfonylated piperidine ring, as well as its specific stereochemistry

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

(3S)-2-[2-hydroxy-5-(4-hydroxypiperidin-1-yl)sulfonyl-1H-indol-3-yl]-3-methylindol-3-ol

InChI

InChI=1S/C22H23N3O5S/c1-22(28)16-4-2-3-5-18(16)23-20(22)19-15-12-14(6-7-17(15)24-21(19)27)31(29,30)25-10-8-13(26)9-11-25/h2-7,12-13,24,26-28H,8-11H2,1H3/t22-/m0/s1

InChI Key

CGPHAOKPHOVKMZ-QFIPXVFZSA-N

Isomeric SMILES

C[C@@]1(C2=CC=CC=C2N=C1C3=C(NC4=C3C=C(C=C4)S(=O)(=O)N5CCC(CC5)O)O)O

Canonical SMILES

CC1(C2=CC=CC=C2N=C1C3=C(NC4=C3C=C(C=C4)S(=O)(=O)N5CCC(CC5)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.